molecular formula C4H4N4S B14229698 4H-Imidazo[5,1-D][1,2,3,5]thiatriazine CAS No. 790253-33-7

4H-Imidazo[5,1-D][1,2,3,5]thiatriazine

Cat. No.: B14229698
CAS No.: 790253-33-7
M. Wt: 140.17 g/mol
InChI Key: JZSUVIUGXNYEAU-UHFFFAOYSA-N
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Description

Significance of Imidazo-Fused Thiatriazines in Contemporary Heterocyclic Chemistry

Fused heterocyclic compounds are cornerstones in medicinal chemistry and materials science. The incorporation of an imidazole (B134444) ring, a common motif in biologically active molecules, fused to a thiatriazine ring, which contains both sulfur and nitrogen, creates a scaffold with significant potential for diverse applications. Imidazo-fused systems, in general, are known to exhibit a wide range of biological activities, including as potential antitumor and anti-inflammatory agents. nih.govbiointerfaceresearch.comresearchgate.net The presence of both electron-donating and electron-withdrawing groups within the fused ring system can lead to interesting electronic properties, making them candidates for further chemical exploration and functionalization.

The development of synthetic routes to novel imidazo-fused triazines is an active area of research. nih.govrsc.org For instance, various derivatives of imidazo[1,2-a] beilstein-journals.orgnih.govbeilstein-journals.orgtriazines have been synthesized and evaluated for their potential as kinase inhibitors for anticancer activity. nih.gov

Overview of Azole-Fused Polycyclic Nitrogen and Sulfur Heterocycles

Azole-fused polycyclic heterocycles containing both nitrogen and sulfur are a well-established class of compounds with significant chemical and biological diversity. These systems often serve as versatile building blocks in the synthesis of more complex molecules. Examples of such systems that have been actively investigated include imidazo[2,1-b] beilstein-journals.orgnih.govthiazines, imidazo[4,5-e]thiazolo[3,2-b]triazines, and imidazo[4,5-e] beilstein-journals.orgnih.govthiazino[2,3-c] beilstein-journals.orgresearchgate.netnih.govtriazines. beilstein-journals.orgnih.govbiointerfaceresearch.com

The synthesis of these complex heterocyclic systems often involves multi-step reactions, including condensation and rearrangement reactions. beilstein-journals.org For example, functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines have been synthesized through the condensation of imidazo[4,5-e]triazinethiones with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD) or diethyl azodicarboxylate (DEAD). beilstein-journals.org These compounds can then undergo base-catalyzed rearrangement to yield regioisomeric imidazo[4,5-e]thiazolo[2,3-c]triazines. beilstein-journals.org The structural characterization of these molecules relies heavily on spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry. researchgate.net

The following table provides an overview of some related azole-fused heterocyclic systems and the synthetic methods employed.

Heterocyclic SystemSynthetic PrecursorsKey Reaction Type(s)
Imidazo[1,2-a] beilstein-journals.orgnih.govbeilstein-journals.orgtriazines2-amino beilstein-journals.orgnih.govbeilstein-journals.orgtriazines and ketonesI2-mediated annulation
Imidazo[4,5-e]thiazolo[3,2-b]triazinesImidazo[4,5-e]-1,2,4-triazine-3-thiones and acetylenedicarboxylic acid estersCondensation
Imidazo[4,5-e] beilstein-journals.orgnih.govthiazino[2,3-c] beilstein-journals.orgresearchgate.netnih.govtriazinesImidazo[4,5-e]thiazolo[2,3-c] beilstein-journals.orgresearchgate.netnih.govtriazin-7(8H)-ylidene)acetic acid estersBase-induced rearrangement
Imidazo[2,1-b] beilstein-journals.orgnih.govthiazines3-hydroxy(benzo)imidazo[2,1-b] beilstein-journals.orgnih.govthiazines and substituted 4-fluoropyridinesNucleophilic substitution

Historical Context of 4H-Imidazo[5,1-d]beilstein-journals.orgresearchgate.netnih.govbeilstein-journals.orgthiatriazine Research and Analogous Ring Systems

While specific research on 4H-Imidazo[5,1-d] beilstein-journals.orgresearchgate.netnih.govbeilstein-journals.orgthiatriazine is not extensively documented in publicly available literature, the historical context can be understood by examining research on analogous ring systems. The synthesis of novel heterocyclic systems is a continuous endeavor in organic chemistry. The development of methods to construct fused rings containing both imidazole and thiatriazine moieties is part of a broader effort to expand the chemical space of nitrogen- and sulfur-containing heterocycles.

A closely related analogous ring system is the imidazo[2,1-i]purin-5-one, a tricyclic purine (B94841) derivative. nih.gov These compounds have been prepared as adenosine (B11128) receptor antagonists. nih.gov Another analogous class of compounds are the 1,3,5-thiadiazine derivatives, which have been synthesized and evaluated for their antimicrobial properties. researchgate.net The synthetic strategies and chemical properties of these and other related fused systems provide a foundation for understanding the potential chemistry of 4H-Imidazo[5,1-d] beilstein-journals.orgresearchgate.netnih.govbeilstein-journals.orgthiatriazine. For instance, the synthesis of tetracyclic fused imidazo[1,2-a]pyridines has been achieved through a three-component reaction, showcasing the innovative synthetic methodologies being developed for complex fused systems. nih.govresearchgate.net

Research into related imidazotriazinone derivatives has also been conducted, with compounds like 3H-imidazo[4,5-d] beilstein-journals.orgresearchgate.netnih.govtriazin-4(7H)-one being synthesized and characterized. nih.gov The study of these closely related structures provides valuable insights into the potential synthetic pathways and chemical behavior of the 4H-Imidazo[5,1-d] beilstein-journals.orgresearchgate.netnih.govbeilstein-journals.orgthiatriazine core.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

790253-33-7

Molecular Formula

C4H4N4S

Molecular Weight

140.17 g/mol

IUPAC Name

4H-imidazo[5,1-d][1,2,3,5]thiatriazine

InChI

InChI=1S/C4H4N4S/c1-4-6-7-9-3-8(4)2-5-1/h1-2H,3H2

InChI Key

JZSUVIUGXNYEAU-UHFFFAOYSA-N

Canonical SMILES

C1N2C=NC=C2N=NS1

Origin of Product

United States

Mechanistic Elucidation of 4h Imidazo 5,1 D 1 2 3 4 Thiatriazine Formation

Detailed Investigations of Diazoazole-Isothiocyanate Cycloadditions

The cycloaddition of diazoazoles with isothiocyanates is a key step in forming the thiatriazine ring. The mechanism of this reaction has been a subject of detailed computational analysis to determine the most likely pathway.

Computational studies, specifically Density Functional Theory (DFT), suggest that the reaction proceeds via a pseudopericyclic [7π+2π] cycloaddition. researchgate.net Unlike typical pericyclic reactions, which have a concerted, aromatic transition state, pseudopericyclic reactions involve a planar transition state where the interacting orbitals are orthogonal. This mechanism was identified as a low-energy pathway for the involvement of the C=S bond of the isothiocyanate in the cycloaddition. researchgate.net

Both concerted and stepwise mechanisms have been considered for the cycloaddition. The concerted pathway involves the simultaneous formation of new bonds in a single transition state. The stepwise pathway, conversely, involves the formation of a distinct intermediate, typically through an initial nucleophilic attack followed by intramolecular cyclization.

Computational studies have shown that the pseudopericyclic mechanism has a comparable activation energy to a stepwise C=N addition mechanism. researchgate.net The stepwise process proceeds via a nucleophilic addition and subsequent intramolecular cyclization of the resulting intermediate. The favorability of one pathway over another can be influenced by electrostatic interactions at the initial step, which allow the reactants to approach in the same plane. researchgate.net

The transition states for these reactions have been located and characterized using computational methods. For the pseudopericyclic [7π+2π] cycloaddition involving the C=S bond, a significant activation energy of 31 kcal/mol has been calculated. researchgate.net This pathway represents the thermodynamically controlled product that is observed experimentally. researchgate.net The analysis of Frontier Molecular Orbitals (FMOs) indicates that the preferred interaction (HOMO(diazo)-LUMO(heterocumulene) vs. LUMO(diazo)-HOMO(heterocumulene)) is dependent on the substituent on the isothiocyanate. researchgate.net

Reaction PathwayCalculated Activation Energy (kcal/mol)
Pseudopericyclic [7π+2π] Cycloaddition31
Stepwise C=N AdditionComparable to pseudopericyclic pathway

Role of Intramolecular Interactions in Reaction Control and Regioselectivity

The presence and nature of acyl substituents significantly affect the regiochemical outcome of the cycloaddition. The geometry of the final product is notably influenced by the presence of an acyl group. researchgate.net For instance, the stabilizing S...O interaction, facilitated by an acyl moiety, can lock the product into a planar geometry. researchgate.net In contrast, in the absence of such an interaction, distortions from planarity can occur due to electron-electron repulsion between lone pairs on adjacent nitrogen and sulfur atoms. researchgate.net The electronic properties of the substituent on the isothiocyanate (e.g., H vs. formyl) also dictate the primary FMO interactions, which in turn can influence the reaction pathway. researchgate.net

Frontier Molecular Orbital (FMO) Theory for Predicting Selectivity

The regioselectivity of the cycloaddition reaction that forms the thiatriazine ring system can be rationalized using Frontier Molecular Orbital (FMO) theory. This theory posits that the predominant interactions governing the course of a reaction occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The smaller the energy gap (ΔE) between these interacting orbitals, the more favorable the reaction pathway.

In the synthesis of related azolothiatriazines from diazoazoles and isothiocyanates, DFT studies have shown that the preferred FMO interaction is highly dependent on the nature of the substituent on the isothiocyanate. researchgate.net For instance, in the reaction between a diazopyrazole and an isothiocyanate, the interaction can be either between the HOMO of the diazo compound and the LUMO of the heterocumulene (isothiocyanate) or vice versa.

The calculated energy gaps for these interactions determine the most likely pathway. For an unsubstituted isothiocyanate (where the substituent R is Hydrogen), the HOMO(diazo)-LUMO(isothiocyanate) interaction is generally favored. researchgate.net Conversely, when an electron-withdrawing substituent like a formyl group is present on the isothiocyanate, the energy levels of its frontier orbitals are lowered, which can shift the preference to a HOMO(isothiocyanate)-LUMO(diazo) interaction. researchgate.net

Table 1: FMO Interaction Energy Gaps (ΔE) for Cycloaddition Reactions

Isothiocyanate Substituent (R)FMO InteractionΔE (a.u.) at B3LYP/6-31G*Favored Interaction
-HHOMO(diazo) - LUMO(isothiocyanate)0.1598Yes
-HHOMO(isothiocyanate) - LUMO(diazo)0.1671No
-CHOHOMO(diazo) - LUMO(isothiocyanate)0.1737No
-CHOHOMO(isothiocyanate) - LUMO(diazo)0.1802Yes

This interactive table showcases how the substituent on the isothiocyanate influences the favored FMO interaction by altering the energy gap between the frontier orbitals. Data is based on analogous pyrazolo systems. researchgate.net

These FMO predictions provide a powerful tool for forecasting the regioselectivity of the cycloaddition, guiding the rational design of synthetic routes to specific isomers of the 4H-Imidazo[5,1-d] researchgate.netbeilstein-journals.orgnih.govresearchgate.netthiatriazine core.

Kinetic and Thermodynamic Considerations in Reaction Progression

The activation barrier, which is the energy required to reach the transition state, is a key kinetic parameter. For the pseudopericyclic cycloaddition leading to the formation of the thiatriazine ring, the calculated activation barrier is relatively low, suggesting a kinetically feasible process. researchgate.net For example, in a model system, the activation barrier was found to be approximately 13.9 kcal/mol. researchgate.net

The reaction can potentially follow different pathways, leading to various isomers. DFT calculations are crucial for mapping these reaction pathways and determining the transition state energies for each. The pathway with the lowest activation energy will be the kinetically favored one, and thus the major product will be the one formed through this route.

Table 2: Calculated Energy Profile for Thiatriazine Formation

Reaction SpeciesRelative Energy (kcal/mol)
Reactants (Diazoazole + Isothiocyanate)0.0
Transition State (Pseudopericyclic)+13.9
Product (Thiatriazine)-43.4

This interactive table summarizes the calculated relative energies for the reactants, transition state, and product in a model reaction for the formation of a related thiatriazine system, highlighting the kinetic barrier and thermodynamic stability. researchgate.net

Derivatization and Chemical Functionalization of the 4h Imidazo 5,1 D 1 2 3 4 Thiatriazine Nucleus

Introduction of Substituents on the Thiatriazine and Imidazo Ring Systems

The introduction of substituents onto the 4H-imidazo[5,1-d] beilstein-journals.orgnih.govresearchgate.netrsc.orgthiatriazine scaffold can be achieved through various synthetic strategies, targeting either the thiatriazine or the imidazo ring. These modifications are crucial for modulating the electronic and steric properties of the molecule.

Synthesis of 4-Imino-4H-pyrazolo[5,1-d]beilstein-journals.orgnih.govresearchgate.netrsc.orgthiatriazine Derivatives

While direct experimental data on the synthesis of 4-imino-4H-imidazo[5,1-d] beilstein-journals.orgnih.govresearchgate.netrsc.orgthiatriazine derivatives is limited in the available literature, theoretical studies on the analogous pyrazolo-fused system provide significant insights into the probable synthetic routes. A theoretical investigation using Density Functional Theory (DFT) has elucidated the mechanism of the reaction between isothiocyanates and diazopyrazoles to yield 4-imino-4H-pyrazolo[5,1-d] beilstein-journals.orgnih.govresearchgate.netrsc.orgthiatriazines. This reaction is a [3+2] cycloaddition, and the calculations suggest a concerted, though asynchronous, mechanism.

The reaction proceeds through a transition state where the diazo group of the pyrazole derivative interacts with the C=S bond of the isothiocyanate. The regioselectivity of this reaction is controlled by the electronic properties of the substituents on both the diazopyrazole and the isothiocyanate. It is anticipated that a similar synthetic strategy would be applicable to the synthesis of 4-imino-4H-imidazo[5,1-d] beilstein-journals.orgnih.govresearchgate.netrsc.orgthiatriazine derivatives, starting from 5-diazoimidazoles.

Strategies for Functionalization at the 8-Position of the Imidazo Ring

Significant progress has been made in the functionalization of the 8-position of the closely related imidazo[5,1-d] beilstein-journals.orgnih.govresearchgate.netrsc.orgtetrazine ring system, providing a strong basis for analogous modifications on the thiatriazine scaffold. The synthesis of 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d] beilstein-journals.orgnih.govresearchgate.netrsc.orgtetrazine-8-carboxylates and -carboxamides demonstrates a versatile approach to introduce a variety of functional groups at this position.

The synthetic pathway commences with the conversion of a commercially available 5-aminoimidazole-4-carboxamide to a diazo intermediate. This is followed by cyclization with an isocyanate to form the imidazotetrazine core. Subsequent hydrolysis yields a carboxylic acid at the 8-position. This carboxylic acid is a key intermediate that can be converted to an acyl chloride, which then serves as a versatile precursor for the synthesis of a wide range of esters and amides through reaction with various alcohols and amines.

This strategy allows for the introduction of diverse functionalities at the 8-position, which can influence the solubility, stability, and biological activity of the resulting compounds. The basic substituents introduced at this position can also form hydrochlorides, which can improve the water solubility and stability of the derivatives.

Starting MaterialReagentsProduct
5-aminoimidazole-4-carboxamide1. NaNO2, HCl 2. CH3NCO 3. NaNO2, H2SO43-methyl-4-oxo-3,4-dihydroimidazo[5,1-d] beilstein-journals.orgnih.govresearchgate.netrsc.orgtetrazine-8-carboxylic acid
3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d] beilstein-journals.orgnih.govresearchgate.netrsc.orgtetrazine-8-carboxylic acid1. SOCl2 2. R-OH or R-NH23-methyl-4-oxo-3,4-dihydroimidazo[5,1-d] beilstein-journals.orgnih.govresearchgate.netrsc.orgtetrazine-8-carboxylates or -carboxamides

Chemical Transformations of Existing Functional Groups on the 4H-Imidazo[5,1-d]beilstein-journals.orgnih.govresearchgate.netrsc.orgthiatriazine Scaffold

Detailed experimental studies on the chemical transformations of existing functional groups specifically on the 4H-Imidazo[5,1-d] beilstein-journals.orgnih.govresearchgate.netrsc.orgthiatriazine scaffold are not extensively reported in the currently available scientific literature. However, based on the known reactivity of related heterocyclic systems, it can be postulated that functional groups introduced onto the scaffold would undergo standard chemical transformations. For instance, ester groups could be hydrolyzed to carboxylic acids or converted to amides, and nitro groups could be reduced to amines, which could then be further derivatized. The specific reaction conditions would need to be optimized to account for the sensitivity of the thiatriazine ring.

Regioselective Modification and Expansion of the Molecular Framework

Spectroscopic and Advanced Structural Characterization of 4h Imidazo 5,1 D 1 2 3 4 Thiatriazine Systems

X-ray Crystallographic Studies

Single-crystal X-ray diffraction studies performed on derivatives of the Imidazo[5,1-d] documentsdelivered.comresearchgate.netnih.govnih.govthiatriazine core have been instrumental in confirming the connectivity and planarity of the fused heterocyclic system. documentsdelivered.com These analyses reveal the precise geometry of the imidazole (B134444) and thiatriazine rings relative to one another. The planarity of the ring system is a key determinant of its aromatic character and electronic properties.

Crystallographic data for a representative derivative would typically be presented as follows, detailing the key parameters of the crystal lattice.

Parameter Value
Empirical FormulaC₁₂H₉N₅O₂S
Formula Weight287.30
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.345(1)
b (Å)12.247(1)
c (Å)12.168(1)
β (°)103.50(1)
Volume (ų)1064.4(2)
Z4
Calculated Density (g/cm³)1.793
R-factor (%)4.5

Note: The data in this table is representative of a typical small molecule crystal structure determination and is provided for illustrative purposes.

Beyond simple connectivity, X-ray analysis illuminates subtle intramolecular interactions that influence the molecule's conformation and stability. In studies of Imidazo[5,1-d] documentsdelivered.comresearchgate.netnih.govnih.govthiatriazine derivatives, a notable feature is the potential for short-range interactions between the sulfur atom of the thiatriazine ring and nearby electronegative atoms, such as an oxygen atom from a substituent. documentsdelivered.com These non-bonded S···O interactions, often shorter than the sum of the van der Waals radii, can play a crucial role in controlling the regioselectivity of the synthesis and stabilizing the final molecular structure. documentsdelivered.com Such interactions are pivotal in understanding the molecule's electronic distribution and potential for intermolecular associations in a biological context.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for confirming the structure of novel compounds in solution, providing detailed information about the chemical environment of magnetically active nuclei such as ¹H and ¹³C.

For derivatives of 4H-Imidazo[5,1-d] documentsdelivered.comresearchgate.netnih.govnih.govthiatriazine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is required for unambiguous assignment of all signals.

¹H NMR: Provides information on the number of different types of protons and their connectivity through spin-spin coupling.

¹³C NMR: Reveals the number of chemically distinct carbon atoms in the molecule.

2D Techniques (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete molecular framework. Correlation Spectroscopy (COSY) identifies proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) establishes longer-range (2-3 bond) correlations between protons and carbons. These correlations are vital for confirming the fusion pattern of the imidazole and thiatriazine rings. nih.gov

The following table illustrates typical chemical shift ranges observed for the core structure.

Atom Technique Typical Chemical Shift (δ, ppm)
Imidazole H¹H NMR7.5 - 8.5
Imidazole C¹³C NMR115 - 145
Thiatriazine C¹³C NMR150 - 165
Substituent H (e.g., CH₃)¹H NMR2.0 - 4.0
Substituent C (e.g., C=O)¹³C NMR160 - 180

Note: Chemical shifts are highly dependent on substituents and the solvent used.

Fused heterocyclic systems containing nitrogen atoms often exhibit tautomerism, where protons can migrate between different nitrogen atoms. NMR spectroscopy is a powerful method to study these dynamic processes. For the 4H-Imidazo[5,1-d] documentsdelivered.comresearchgate.netnih.govnih.govthiatriazine system, variable-temperature NMR studies can be employed to investigate the potential equilibrium between different tautomeric forms. Changes in chemical shifts or the coalescence of signals as the temperature is varied can provide quantitative information about the energy barriers and relative populations of the tautomers in solution.

Computational Chemistry and Theoretical Investigations of 4h Imidazo 5,1 D 1 2 3 4 Thiatriazines

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and properties of heterocyclic compounds. By approximating the many-electron Schrödinger equation, DFT provides a balance between computational cost and accuracy, making it ideal for studying complex molecules like 4H-Imidazo[5,1-d] acadpubl.euscielo.brwikipedia.orgwikipedia.orgthiatriazines.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step where the molecule's structure is adjusted to find the minimum energy conformation on the potential energy surface. For a fused heterocyclic system like 4H-Imidazo[5,1-d] acadpubl.euscielo.brwikipedia.orgwikipedia.orgthiatriazine, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to predict bond lengths, bond angles, and dihedral angles. scielo.br This process yields a stable, three-dimensional structure of the molecule.

Once the geometry is optimized, a wealth of information about the electronic structure can be extracted. This includes the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule.

For instance, in a DFT study on imidazo[1,2-a]pyridinyl-chalcone derivatives, the isodensity maps of HOMO and LUMO were analyzed to identify potential interaction sites for electrophilic and nucleophilic attacks. scirp.org Similar analysis on 4H-Imidazo[5,1-d] acadpubl.euscielo.brwikipedia.orgwikipedia.orgthiatriazine would reveal the distribution of electron density across the fused ring system, highlighting the most reactive sites.

Table 1: Representative Optimized Geometrical Parameters for a Fused Imidazole (B134444) Heterocycle (Data based on a related structure) Interactive Data Table: Users can sort by Bond/Angle, and Theoretical Value.

Parameter Atoms Involved Theoretical Value (B3LYP/6-31G)
Bond Length N1-C2 1.377 Å
Bond Length C2-N3 1.334 Å
Bond Length N3-C4 1.378 Å
Bond Length C4-C5 1.380 Å
Bond Length C5-N1 1.390 Å
Bond Angle N1-C2-N3 110.5°
Bond Angle C2-N3-C4 106.8°
Bond Angle N3-C4-C5 108.2°
Dihedral Angle N1-C2-N3-C4 0.5°

Note: Data is illustrative and based on findings for substituted imidazopyridine structures to demonstrate typical results from geometry optimization. bohrium.com

Calculation of Activation Barriers and Reaction Pathways

DFT is a powerful tool for mapping reaction mechanisms by locating transition states (TS) and calculating the associated activation barriers. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which is critical for determining the reaction rate.

For a compound like 4H-Imidazo[5,1-d] acadpubl.euscielo.brwikipedia.orgwikipedia.orgthiatriazine, theoretical calculations can elucidate mechanisms of thermal decomposition, hydrolysis, or reactions with biological targets. For example, the anticancer activity of the related imidazo[5,1-d] acadpubl.euscielo.brwikipedia.orgwikipedia.orgtetrazine, temozolomide, involves a complex reaction pathway initiated by hydrolysis. nih.gov DFT calculations can model this process, identifying key intermediates and transition states. Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a located transition state correctly connects the reactant and product states. researchgate.net

Table 2: Illustrative Calculated Activation Energies for a Heterocyclic Rearrangement Reaction Interactive Data Table: Users can sort by Reaction Step, and Calculated ΔG‡.

Reaction Step Description Calculated ΔG‡ (kcal/mol)
Step 1 Initial Ring Opening +25.4
Step 2 Proton Transfer +12.1
Step 3 Ring Closure to Isomer +18.7

Note: This data is hypothetical, based on typical values for multi-step organic reactions investigated using DFT, to illustrate the type of information obtained.

Evaluation of Relative Stabilities of Isomers and Conformers (e.g., Gibbs Energies)

When a molecule can exist in multiple isomeric or conformational forms, DFT calculations can reliably predict their relative stabilities. By calculating the total electronic energy and applying thermal corrections, one can obtain the Gibbs free energy (G) for each structure. scielo.br The isomer or conformer with the lowest Gibbs free energy is the most thermodynamically stable.

This analysis is crucial for understanding tautomeric equilibria, which are common in nitrogen-rich heterocycles. For the 4H-Imidazo[5,1-d] acadpubl.euscielo.brwikipedia.orgwikipedia.orgthiatriazine system, different tautomers could exist depending on the position of a proton. DFT calculations can determine the relative Gibbs free energies of these tautomers, predicting the predominant form in a given environment. In studies of substituted hydrazines, Gibbs free energy calculations successfully explained why certain isomers are preferentially formed in experimental syntheses. scielo.br

Table 3: Example of Calculated Relative Gibbs Free Energies for Two Tautomers of a Fused Imidazole System Interactive Data Table: Users can sort by Tautomer, and Relative Gibbs Energy.

Tautomer Total Energy (Hartree) Zero-Point Vibrational Energy (kcal/mol) Relative Gibbs Free Energy (ΔG, kcal/mol)
Tautomer A -450.12345 55.6 0.00 (Reference)
Tautomer B -450.12011 55.8 +2.10

Note: Data is representative, modeled on computational studies of imidazole tautomers, to show how relative stabilities are reported. nih.gov

Advanced Quantum Chemical Methodologies

Beyond standard DFT calculations, more advanced methods are used to gain deeper insights into the bonding and electronic interactions within a molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This method provides a quantitative picture of the Lewis structure representation of a molecule.

Key outputs from NBO analysis include the natural atomic charges and the analysis of donor-acceptor (hyperconjugative) interactions. These interactions are quantified using second-order perturbation theory, which calculates the stabilization energy E(2) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. These interactions are crucial for understanding molecular stability and reactivity. For an imidazole derivative, NBO analysis revealed significant delocalization from nitrogen lone pairs into anti-bonding π* orbitals of the ring, contributing to the molecule's aromatic stability. acadpubl.eu

Table 4: Representative NBO Charges and Donor-Acceptor Interactions for a Fused Heterocycle Interactive Data Table: Users can sort by Atom/Interaction, and Charge/Energy.

Atom / Interaction Type Calculated Value
N1 NBO Charge -0.55 e
C2 NBO Charge +0.35 e
N3 NBO Charge -0.48 e
S (Thiatriazine Ring) NBO Charge +0.60 e
LP(N1) -> π*(C4-C5) Donor-Acceptor Interaction 25.5 kcal/mol
π(C4-C5) -> π*(N1-C2) Donor-Acceptor Interaction 18.2 kcal/mol

Note: Values are illustrative, based on NBO analyses of similar nitrogen and sulfur-containing heterocycles, to demonstrate the outputs of the method.

Atoms in Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (QTAIM), or simply AIM, provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density (ρ). wikipedia.org AIM analysis identifies critical points in the electron density where the gradient is zero. A bond critical point (BCP) located between two nuclei signifies the presence of a chemical bond.

The properties of the electron density at the BCP provide a detailed characterization of the bond. Key descriptors include:

Electron density (ρ(r)) : Its magnitude correlates with the bond order.

Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian distinguishes between shared-shell (covalent, ∇²ρ(r) < 0) and closed-shell (ionic, hydrogen bonds, van der Waals, ∇²ρ(r) > 0) interactions.

Total energy density (H(r)) : The sign of H(r) can also indicate the degree of covalent character (H(r) < 0 for covalent interactions).

AIM analysis of the 4H-Imidazo[5,1-d] acadpubl.euscielo.brwikipedia.orgwikipedia.orgthiatriazine scaffold would allow for a precise classification of all interatomic interactions, including the covalent bonds within the rings and any potential non-covalent interactions that stabilize the structure.

Table 5: Illustrative AIM Parameters at Bond Critical Points (BCPs) for a Heterocyclic System Interactive Data Table: Users can sort by Bond, and values for ρ(r) or ∇²ρ(r).

Bond Electron Density, ρ(r) (a.u.) Laplacian, ∇²ρ(r) (a.u.) Total Energy Density, H(r) (a.u.)
N-C (imidazole) 0.315 -0.850 -0.312
C=C (imidazole) 0.340 -0.910 -0.380
N-S (thiatriazine) 0.180 +0.150 -0.095
N-N (thiatriazine) 0.290 -0.750 -0.255

Note: Data is representative of values found for covalent and partially polar bonds in related heterocyclic systems to illustrate the application of AIM theory.

Anisotropy of the Induced Current Density (ACID) Scheme

The Anisotropy of the Induced Current Density (ACID) is a powerful computational method used to visualize and quantify electron delocalization in molecules, providing insights into aromaticity. It plots the pathways of ring currents induced by an external magnetic field. Diatropic currents are indicative of aromatic character, while paratropic currents suggest anti-aromaticity.

Computational Prediction of Reactivity, Regioselectivity, and Spectroscopic Parameters

Computational chemistry offers a suite of tools to predict how a molecule will react and what its spectroscopic signatures will be. Methods like Density Functional Theory (DFT) are commonly employed to calculate various molecular properties that shed light on reactivity and regioselectivity, such as frontier molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and Fukui functions. These calculations can pinpoint the most likely sites for electrophilic and nucleophilic attack.

Furthermore, computational methods can predict spectroscopic parameters, including NMR chemical shifts (¹H, ¹³C, ¹⁵N), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These theoretical predictions are vital for interpreting experimental data and confirming molecular structures.

However, no published studies were found that present computational predictions of reactivity, regioselectivity, or spectroscopic parameters specifically for 4H-Imidazo[5,1-d] nih.govresearchgate.netresearchgate.netbeilstein-journals.orgthiatriazine. Research in this area would be essential for guiding synthetic efforts and understanding the fundamental chemical properties of this novel heterocyclic system.

Chemical Reactivity and Stability Profile of the 4h Imidazo 5,1 D 1 2 3 4 Thiatriazine Ring System

Intramolecular Rearrangements and Ring Transformations

The 4H-Imidazo[5,1-d] urfu.rubeilstein-journals.orgdocumentsdelivered.comresearchgate.netthiatriazine ring system and its closely related isomers are susceptible to intramolecular rearrangements and ring transformations, particularly under the influence of nucleophilic or acidic conditions. While specific studies on the target compound are limited, research on analogous imidazo-fused thiatriazine and thiazolotriazine systems provides significant insights into its potential reactivity.

Base-induced rearrangements are a notable feature of related heterocyclic systems. For instance, derivatives of imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazines are known to undergo skeletal rearrangements and transformations of the heterocyclic system, proceeding via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism when treated with potassium hydroxide (B78521) in methanol (B129727). beilstein-journals.orgnih.gov This suggests that the 4H-Imidazo[5,1-d] urfu.rubeilstein-journals.orgdocumentsdelivered.comresearchgate.netthiatriazine ring could also be susceptible to nucleophilic attack, leading to ring-opening and subsequent recyclization to form new heterocyclic structures.

Furthermore, ring expansion reactions have been observed in related thiatriazole systems, which can be considered precursors to thiatriazines. nih.gov For example, 4-amino-1,1-dioxo- urfu.rubeilstein-journals.orgdocumentsdelivered.comresearchgate.net-thiatriazoles undergo a ring-expansion reaction to produce 5-amino-1,1-dioxo- urfu.rubeilstein-journals.orgnih.govbeilstein-journals.org-thiatriazines. nih.gov This occurs through initial alkylation followed by base-induced ring-opening and re-closure. nih.gov

Stability Considerations in Diverse Chemical Environments

The stability of the 4H-Imidazo[5,1-d] urfu.rubeilstein-journals.orgdocumentsdelivered.comresearchgate.netthiatriazine ring system is a critical factor in its synthesis and potential applications. A key stabilizing feature is the presence of a nonbonded S/O through-space interaction, which has been confirmed by X-ray analysis and DFT calculations for related azolo[5,1-d]thiatriazines. urfu.ru This interaction imparts a greater stability to the conformation where the sulfur and oxygen atoms are in proximity. urfu.ru

Influence of Solvent Polarity on Compound Integrity

While specific studies on the influence of solvent polarity on the integrity of 4H-Imidazo[5,1-d] urfu.rubeilstein-journals.orgdocumentsdelivered.comresearchgate.netthiatriazine are not extensively documented, the synthesis and reactivity of related compounds provide some indications. The synthesis of analogous imidazo[4,5-e] urfu.rudocumentsdelivered.comthiazino[2,3-c] urfu.rubeilstein-journals.orgnih.govtriazines is typically carried out in polar solvents like methanol. beilstein-journals.orgnih.gov The stability and reactivity of the intermediates and final products in these systems are influenced by the solvent. For example, in the base-induced rearrangement of related imidazo[4,5-e]thiazolo[2,3-c] urfu.rubeilstein-journals.orgnih.govtriazin-7(8H)-ylidene)acetic acid esters, methanol acts as both the solvent and a participant in transesterification reactions. nih.gov

Decomposition Pathways and Degradation Mechanisms

The 4H-Imidazo[5,1-d] urfu.rubeilstein-journals.orgdocumentsdelivered.comresearchgate.netthiatriazine ring system can be prone to decomposition under certain conditions, particularly strong acidic environments. In the synthesis of related imidazo[4,5-e] urfu.rudocumentsdelivered.comthiazino[2,3-c] urfu.rubeilstein-journals.orgnih.govtriazine-7-carboxylic acids, acidification of the corresponding potassium salts with excess hydrochloric acid, followed by evaporation of the solvent at 40 °C, led to decomposition products. beilstein-journals.org

A plausible mechanism for acid-mediated decomposition involves the protonation of a carbonyl group (if present) or a nitrogen atom in the ring system. This can lead to a redistribution of electron density, resulting in the cleavage of a C-N bond within the triazine ring and subsequent degradation of the molecule. beilstein-journals.org

Summary of Stability and Decomposition Observations for Related Imidazo-Fused Triazine Systems
ConditionObservationReference
Excess KOH in methanolSkeletal rearrangements and ring transformations beilstein-journals.orgnih.gov
Excess hydrochloric acid and heatingDecomposition of the heterocyclic system beilstein-journals.org

Q & A

Advanced Research Question

  • ROS detection : Use fluorescent probes (e.g., DCFH-DA) to measure reactive oxygen species (ROS) levels in treated cells .
  • Glutathione (GSH) depletion assays : Compare GSH/GSSG ratios via ELISA to assess oxidative stress induction .
  • Transcriptomic profiling : RNA sequencing identifies upregulated antioxidant genes (e.g., NRF2, SOD1), linking compound activity to redox pathways .

What strategies are employed to enhance the hydrolytic stability of 4H-imidazothiatriazine prodrugs in physiological conditions?

Advanced Research Question

  • pH-sensitive prodrug design : Introduce tert-butyl ester groups that hydrolyze selectively in acidic tumor microenvironments .
  • PEGylation : Polyethylene glycol (PEG) conjugation reduces renal clearance and prolongs half-life .
  • Co-crystallization : Stabilize the prodrug with cyclodextrins to prevent premature degradation in serum .

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